molecular formula C15H22O3 B14088100 Rickinic acid A

Rickinic acid A

Cat. No.: B14088100
M. Wt: 250.33 g/mol
InChI Key: ODEUPBSFCFNAST-MXAVVETBSA-N
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Description

Rickinic acid A (compound 2) is a silphiperfolene-type sesquiterpenoid isolated from the tropical ascomycete Hypoxylon rickii (Xylariaceae) . It has a molecular formula of C₁₅H₂₂O₃, confirmed by high-resolution electrospray ionization mass spectrometry (HRESIMS: m/z 251.1649 [M+H]⁺) . Structurally, it is characterized as 9-hydroxysilphiperfol-6-en-13-oic acid, featuring a hydroxyl group at C-9 and a carboxyl group at C-13. The stereochemistry was assigned using ROESY correlations and optical rotation data ([α]²⁵D = +2.2 in chloroform) . Its UV spectrum shows a maximum absorption at 234 nm, indicative of conjugated double bonds or chromophores .

This compound was isolated through a multi-step process involving solvent extraction (ethyl acetate), XAD-16 resin purification, and preparative HPLC with a C18 column (30.7–31.0 min retention time) .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,5S,8R,9S)-9-hydroxy-2,5,9-trimethyltricyclo[6.3.0.01,5]undec-2-ene-3-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-9-10(12(16)17)8-13(2)5-4-11-14(3,18)6-7-15(9,11)13/h11,18H,4-8H2,1-3H3,(H,16,17)/t11-,13-,14-,15-/m0/s1

InChI Key

ODEUPBSFCFNAST-MXAVVETBSA-N

Isomeric SMILES

CC1=C(C[C@]2([C@@]13CC[C@]([C@@H]3CC2)(C)O)C)C(=O)O

Canonical SMILES

CC1=C(CC2(C13CCC(C3CC2)(C)O)C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Rickinic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Rickinic acid A has several scientific research applications:

Mechanism of Action

The mechanism of action of rickinic acid A involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like protein synthesis and signal transduction .

Comparison with Similar Compounds

Rickinic Acid B (Compound 3)

  • Molecular Formula : C₁₅H₂₂O₃ (identical to Rickinic acid A) .
  • Structural Features : Substituted hydroxyl group at C-2 instead of C-9, and a methine group at C-9 (vs. a quaternary carbon in this compound). This positional isomerism alters its NMR profile, with key differences in signals for C-2 (δ 72.1 ppm, oxygenated methine) and C-9 (δ 38.6 ppm, methine) .
  • Stereochemistry : The 2R configuration was confirmed by ROESY correlations between H-2 and β-face protons (H-1, Hβ-3, Hβ-5) .
  • Isolation : Retained at 18.7–21.7 min during HPLC, reflecting higher polarity due to the C-2 hydroxyl group .

Rickinic Acid C (Compound 4)

  • Molecular Formula : C₁₅H₂₂O₃ .
  • Structural Features : Hydroxymethyl group at C-15 (vs. a methyl group in this compound), identified via ¹³C NMR (δ 64.2 ppm for C-15) and HMBC correlations .
  • Optical Rotation : [α]²⁵D = +11 (c 0.1, CHCl₃), distinct from this compound, suggesting divergent stereochemical environments .
  • UV Profile : Exhibits a shoulder at 220 nm, contrasting with this compound’s 234 nm λmax .

Physicochemical and Spectroscopic Data Comparison

Property This compound (2) Rickinic Acid B (3) Rickinic Acid C (4)
Molecular Formula C₁₅H₂₂O₃ C₁₅H₂₂O₃ C₁₅H₂₂O₃
Hydroxylation Site C-9 C-2 C-15
Carboxyl Group C-13 C-13 C-13
¹³C NMR (Key Shifts) C-9: δ 76.1; C-13: δ 178.2 C-2: δ 72.1; C-9: δ 38.6 C-15: δ 64.2
UV λmax (nm) 234 Not reported 220 (shoulder)
[α]²⁵D (CHCl₃) +2.2 Not reported +11
HPLC Retention Time 30.7–31.0 min 18.7–21.7 min 20.5–22 min

Data sourced from isolation and spectroscopic analyses .

Implications of Structural Variations

Polarity and Isolation Efficiency

  • The C-2 hydroxylation in Rickinic acid B increases polarity, leading to shorter HPLC retention times compared to this compound .
  • C-15 hydroxymethylation in Rickinic acid C introduces a polar terminus, altering solubility and chromatographic behavior .

Stereochemical and Bioactivity Considerations

  • The S-configuration at C-9 in this compound is critical for its spatial arrangement, as demonstrated by ROESY correlations between H3-15 and H3-14 .
  • Structural differences likely influence their interactions with biological targets, such as enzyme active sites or membranes.

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